N'-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dimethoxybenzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidine derivatives have been found to possess antitumor and antileukemia activity .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described . The growth of the three examined cell lines was significantly inhibited by most of the prepared compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been described . For example, the 1H NMR spectra showed signals near δ 9.7-9.8 and 9.4-9.5 ppm, assignable to the pyrimidine and the triazole proton, respectively .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Several studies have synthesized and evaluated derivatives of pyrazolo[3,4-d]pyrimidin-4-one for their potential anticancer properties. For instance, compounds showing significant inhibitory activity against the MCF-7 human breast adenocarcinoma cell line have been identified, with specific derivatives displaying potent inhibitory concentration values (Abdellatif et al., 2014)[https://consensus.app/papers/synthesis-anticancer-activity-some-abdellatif/199b51e61b255e0d86cfa04018a08f2c/?utm_source=chatgpt]. Additionally, novel series of pyrazolo[3,4-d]pyrimidine derivatives have been synthesized as EGFR-TK inhibitors, showing marked anticancer activity against various cancer cell lines, including breast carcinoma (MCF-7), non-small cell lung cancer (A549), and human colorectal adenocarcinoma (HT-29) (Abdelgawad et al., 2016)[https://consensus.app/papers/design-synthesis-antitumor-activity-abdelgawad/740515a9d09c51c18c46fec119b00375/?utm_source=chatgpt].
Antimicrobial Activity
Research has also focused on the synthesis of novel phthalazinone derivatives with observed in vitro antibacterial activities. Some of these compounds have demonstrated good antibacterial effectiveness, suggesting their potential as antimicrobial agents (Fatehia & Mohamed, 2010)[https://consensus.app/papers/synthesis-reactions-activity-novel-phthalazinone-fatehia/f20e009257f55e2ca6fde3fbfb5f4e2d/?utm_source=chatgpt]. Moreover, studies on pyrazoline and pyrimidine derivatives have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting the therapeutic potential of these compounds in combating bacterial infections (Khan et al., 2014)[https://consensus.app/papers/synthesis-activity-computational-study-pyrazoline-khan/793bb68b08185940a7188c579774b5c1/?utm_source=chatgpt].
Enzyme Inhibition
Pyrazolo[1,5-a]pyrimidines have been identified as ligands for the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. These compounds have shown subnanomolar affinity for TSPO, comparable to known ligands, with potential applications in positron emission tomography (PET) imaging for neuroinflammation (Damont et al., 2015)[https://consensus.app/papers/novel-pyrazolo15apyrimidines-translocator-protein-tspo-damont/a2b66351add359f681a03905318eb604/?utm_source=chatgpt]. Additionally, pyrazolo[3,4-d]pyrimidine analogues have been explored for their adenosine receptor affinity, with some derivatives demonstrating activity at A1 adenosine receptors, potentially useful for treating conditions related to adenosine signaling (Quinn et al., 1991)[https://consensus.app/papers/synthesis-adenosine-receptor-affinity-series-harden/e17dd47e10795bdc9764d4ada1314690/?utm_source=chatgpt].
Wirkmechanismus
Target of Action
Similar compounds have been found to targetTyrosine-protein kinase SYK . This enzyme plays a crucial role in many biological processes including cell growth and differentiation, cell cycle control, and cellular response to stress.
Mode of Action
It’s known that tyrosine kinases like syk can be inhibited by these types of compounds . Inhibition of SYK can disrupt signal transduction downstream of a variety of transmembrane receptors, including classical immunoreceptors like the B-cell receptor (BCR) .
Result of Action
Inhibition of syk typically results in the disruption of downstream signaling pathways, potentially affecting cellular growth, differentiation, and response to stress .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N'-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dimethoxybenzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O3/c1-13-5-7-17(14(2)9-13)28-21-16(11-25-28)20(23-12-24-21)26-27-22(29)15-6-8-18(30-3)19(10-15)31-4/h5-12H,1-4H3,(H,27,29)(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTCJTURTLPYIAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC(=C(C=C4)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.